m-Nitrobenzylidene-p-chlorophenylacetonitrile
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Description
M-Nitrobenzylidene-p-chlorophenylacetonitrile (NBCPAN) is a chemical compound that has gained significant attention in scientific research due to its unique properties. NBCPAN is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 159-160°C. This compound has been widely used in the field of organic chemistry, particularly in the synthesis of various organic compounds.
Scientific Research Applications
Photochemistry Applications
Nitroaromatic compounds, including structures related to m-Nitrobenzylidene-p-chlorophenylacetonitrile, are investigated for their photochemical properties. They are studied for their potential applications in photon-based electronics due to favorable properties such as photochromic activity in solid state, minimal structural changes during photoreactions, and inherent polystability. These compounds serve as convenient models for studying the photoreactions of nitro-based caged compounds, highlighting their significance in the development of advanced photoresponsive materials (Naumov, 2006).
properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2/c16-14-6-4-12(5-7-14)13(10-17)8-11-2-1-3-15(9-11)18(19)20/h1-9H/b13-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDWPLYDMXBIEL-MDWZMJQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C#N)/C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104089-72-7 |
Source
|
Record name | m-Nitrobenzylidene-p-chlorophenylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104089727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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